molecular formula C6H12O6 B10777410 3-Deoxy-D-gluconic acid CAS No. 1518-59-8

3-Deoxy-D-gluconic acid

Cat. No.: B10777410
CAS No.: 1518-59-8
M. Wt: 180.16 g/mol
InChI Key: YGMNHEPVTNXLLS-UHFFFAOYSA-N
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Description

3-Deoxy-D-gluconic acid, also known as 2-dehydro-3-deoxy-D-gluconic acid, is a derivative of D-gluconic acid. It is a key intermediate in various metabolic pathways, particularly in the pentose phosphate pathway and the Entner-Doudoroff pathway. This compound plays a significant role in microbial metabolism and is involved in the degradation of carbohydrates.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Deoxy-D-gluconic acid can be synthesized through enzymatic dehydration of D-gluconate. The reaction involves the use of gluconate dehydratase, which converts D-gluconate to this compound. The reaction mixture typically contains sodium D-gluconate, Tris HCl buffer, water, and a particle-free extract of Alcaligenes species. The reaction is carried out at 30°C with occasional shaking, and the progress is monitored using periodate-thiobarbituric acid or semicarbazide assay methods .

Industrial Production Methods: For industrial-scale production, the enzymatic method is preferred due to its efficiency and sustainability. The process involves the use of recombinant gluconate dehydratase from hyperthermophilic microorganisms like Thermoproteus tenax. This enzyme is overproduced in Escherichia coli and purified through precipitation steps. The final product, this compound, is separated from the protein by ultrafiltration .

Chemical Reactions Analysis

Types of Reactions: 3-Deoxy-D-gluconic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles like ammonia or amines.

Major Products:

Scientific Research Applications

3-Deoxy-D-gluconic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-deoxy-D-gluconic acid involves its role as an intermediate in metabolic pathways. It participates in the pentose phosphate pathway and the Entner-Doudoroff pathway, where it is converted to pyruvate and glyceraldehyde-3-phosphate. These products are further metabolized to generate energy and biosynthetic precursors. The compound interacts with various enzymes, including gluconate dehydratase and 2-dehydro-3-deoxygluconokinase, which catalyze its conversion to other metabolites .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the Entner-Doudoroff pathway, which is less common compared to the glycolytic pathway. Its ability to participate in both oxidative and non-oxidative reactions makes it a versatile intermediate in various biochemical processes .

Properties

CAS No.

1518-59-8

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

2,4,5,6-tetrahydroxyhexanoic acid

InChI

InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12)

InChI Key

YGMNHEPVTNXLLS-UHFFFAOYSA-N

Isomeric SMILES

C([C@@H]([C@@H](CO)O)O)[C@@H](C(=O)O)O

Canonical SMILES

C(C(C(CO)O)O)C(C(=O)O)O

physical_description

Solid

Origin of Product

United States

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